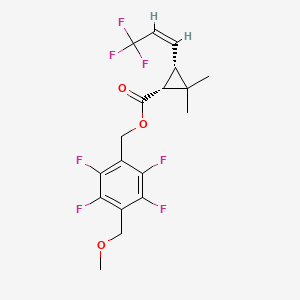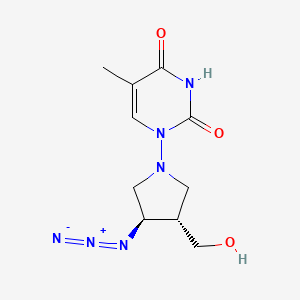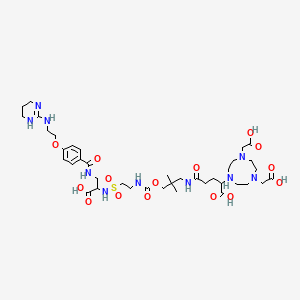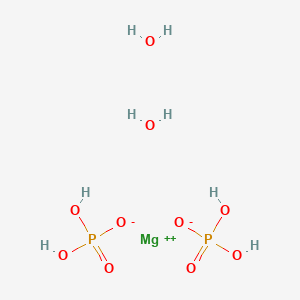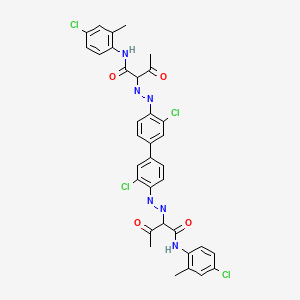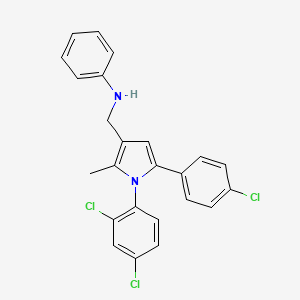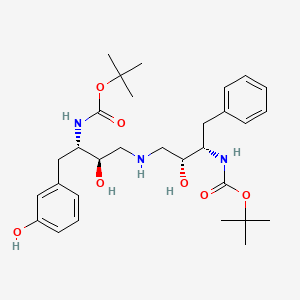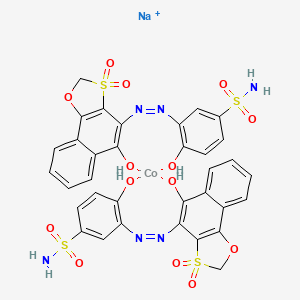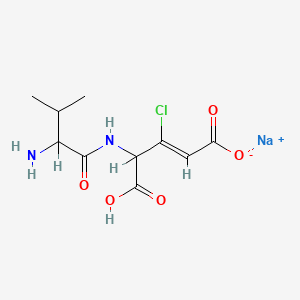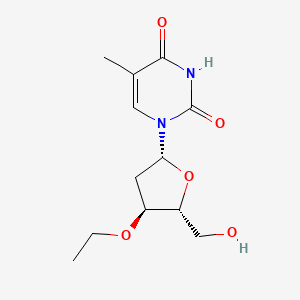
Thymidine, 3'-O-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-O-ethyl- is a modified nucleoside derived from thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-ethyl- typically involves the protection of the hydroxyl groups of thymidine, followed by selective alkylation at the 3’-position.
Industrial Production Methods: Industrial production of Thymidine, 3’-O-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3’-O-ethyl- undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield ethyl aldehyde or ethyl carboxylic acid .
Scientific Research Applications
Thymidine, 3’-O-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies involving DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies and as a component in diagnostic assays.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays .
Mechanism of Action
The mechanism of action of Thymidine, 3’-O-ethyl- involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The ethyl modification at the 3’-position can affect the binding affinity and recognition by DNA polymerases and other enzymes involved in nucleic acid metabolism .
Molecular Targets and Pathways:
DNA Polymerases: The modified nucleoside can be incorporated into DNA by DNA polymerases, potentially leading to chain termination or mutations.
Thymidine Kinase: The compound can be phosphorylated by thymidine kinase, affecting its cellular uptake and metabolism.
Comparison with Similar Compounds
Thymidine, 3’-O-ethyl- can be compared with other modified nucleosides such as:
Deoxythymidine: The unmodified form of thymidine.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation assays.
2’-Deoxy-5-ethynyluridine (EdU): Another thymidine analog used for DNA labeling .
Uniqueness: This modification can enhance its stability, binding affinity, and specificity in various biochemical and medical applications .
Properties
CAS No. |
81542-72-5 |
|---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-ethoxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O5/c1-3-18-8-4-10(19-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10+/m0/s1 |
InChI Key |
KXGTYHLMWACQAG-IVZWLZJFSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCOC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


